molecular formula C19H15FN4O3S B2638956 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714938-21-3

4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No. B2638956
CAS RN: 714938-21-3
M. Wt: 398.41
InChI Key: KLEVUUWZQMUYDB-UHFFFAOYSA-N
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Description

“4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C19H15FN4O3S . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit diverse pharmacological and biological properties .


Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline ring attached to a benzenesulfonamide group via an amine linkage . The quinoxaline ring is further substituted with a furan-2-ylmethyl group .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial Agents : Some derivatives of benzenesulfonamide, including the 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with the sulfonamide moiety have shown significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

  • Anticancer Screening : Derivatives of benzenesulfonamide, including compounds related to 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, have been evaluated for their anticancer activity. Some studies have reported that these compounds exhibited significant in vitro anticancer activity against human liver cell lines, surpassing the activity of standard drugs like doxorubicin (European journal of medicinal chemistry, 2011).

Synthesis and Chemical Properties

  • Synthesis Techniques : Advanced synthesis techniques like microwave-assisted multicomponent synthesis have been utilized for the efficient production of compounds related to 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide. These methods facilitate the production of novel bicyclic quinoxalin-2-ones, showcasing the versatility and utility of this chemical class (ACS combinatorial science, 2015).

  • Chemical Properties and Utility : Research on the chemical properties of benzenesulfonamide derivatives, including those structurally similar to 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, has revealed unique characteristics such as strong fluorescence when bound to zinc(II) ions. This indicates potential applications in fluorescence spectroscopy and as sensors for metal ions (Australian Journal of Chemistry, 2001).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Given the diverse biological activities exhibited by quinoxaline derivatives , this compound could be a promising candidate for further study.

properties

IUPAC Name

4-fluoro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c20-13-7-9-15(10-8-13)28(25,26)24-19-18(21-12-14-4-3-11-27-14)22-16-5-1-2-6-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEVUUWZQMUYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

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